2-Amino-4-chloro-5-fluoropyrimidine
Overview
Description
2-Amino-4-chloro-5-fluoropyrimidine is an organic compound with the chemical formula C4H3ClFN3 . It is a colorless crystal or white to yellow crystalline powder . It is soluble in some organic solvents such as ethanol, ether, and chloroform, but insoluble in water . Its melting point is approximately 223-225°C .
Synthesis Analysis
The synthesis of 2-chloro-5-fluoropyrimidine involves adding 2,4-Dichloro-5-fluoropyrimidine and reducing metal powder to the solvent, stirring to raise the temperature to the reaction temperature, slowly adding acid dropwise, and keeping the temperature until the reaction is completed .Molecular Structure Analysis
The molecular weight of 2-Amino-4-chloro-5-fluoropyrimidine is 147.54 . The linear formula is C4H3ClFN3 .Chemical Reactions Analysis
2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via C-N bond forming reaction .Physical And Chemical Properties Analysis
2-Amino-4-chloro-5-fluoropyrimidine is a solid at 20°C . It has a boiling point of 321.7°C at 760 mmHg .Scientific Research Applications
Medicinal Chemistry and Drug Development
Specific Scientific Field
Medicinal chemistry and pharmaceutical research.
2-Amino-4-chloro-5-fluoropyrimidine
serves as a valuable intermediate in the synthesis of various bioactive compounds. Researchers often use it as a starting material to create novel drugs.
Methods of Application
- Synthesis of 5-Fluoro-2-amino Pyrimidines : By reacting 2-Amino-4-chloro-5-fluoropyrimidine with various amines in the presence of K2CO3 , researchers can form C-N bonds, leading to the synthesis of 5-fluoro-2-amino pyrimidines. These derivatives may exhibit biological activity and serve as potential drug candidates .
Results and Outcomes
The resulting 5-fluoro-2-amino pyrimidines can be further modified to create compounds with specific pharmacological properties. For example, some derivatives may act as antimicrobial agents, antiviral drugs, or anticancer agents. Researchers evaluate their efficacy, toxicity, and pharmacokinetics to identify promising candidates for further development .
Anticancer Research
Specific Scientific Field
Oncology and cancer drug discovery.
2-Amino-4-chloro-5-fluoropyrimidine
derivatives have shown promise as potential anticancer agents.
Methods of Application
Results and Outcomes
Some derivatives exhibit potent anticancer activity by interfering with essential cellular processes, such as DNA replication or protein synthesis. Researchers analyze their mechanisms of action and optimize their properties for potential clinical use .
Agrochemical Research
Specific Scientific Field
Agricultural chemistry and crop protection.
2-Amino-4-chloro-5-fluoropyrimidine
derivatives may find applications in agrochemicals.
Methods of Application
Results and Outcomes
Effective herbicides and fungicides based on this scaffold can contribute to sustainable agriculture by improving crop yield and minimizing environmental impact .
Materials Science
Specific Scientific Field
Materials chemistry and polymer science.
2-Amino-4-chloro-5-fluoropyrimidine
derivatives can be incorporated into materials for specific applications.
Methods of Application
Results and Outcomes
Modified polymers find use in coatings, adhesives, and other materials. Researchers investigate their mechanical, thermal, and chemical properties to optimize their performance .
Organic Synthesis
Specific Scientific Field
Organic chemistry and synthetic methodology.
2-Amino-4-chloro-5-fluoropyrimidine
serves as a versatile building block in organic synthesis.
Methods of Application
Results and Outcomes
By incorporating this building block into complex molecules, researchers access new chemical space and develop innovative synthetic routes .
Safety And Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
Future Directions
While specific future directions for 2-Amino-4-chloro-5-fluoropyrimidine were not found, it is known that pyrimidines have a wide range of pharmacological effects and are the subject of ongoing research . The compound’s potential for synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a promising area of study .
Relevant Papers There are several peer-reviewed papers and technical documents related to 2-Amino-4-chloro-5-fluoropyrimidine available at Sigma-Aldrich . These documents provide more detailed information about the compound and its properties.
properties
IUPAC Name |
4-chloro-5-fluoropyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClFN3/c5-3-2(6)1-8-4(7)9-3/h1H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSZXRDRSOBWAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343505 | |
Record name | 2-Amino-4-chloro-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chloro-5-fluoropyrimidine | |
CAS RN |
1683-75-6 | |
Record name | 2-Amino-4-chloro-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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